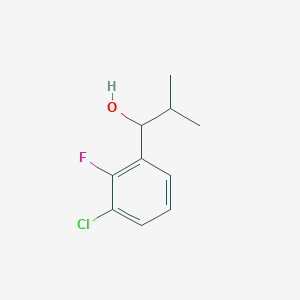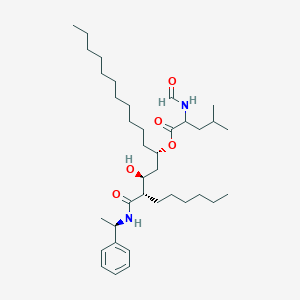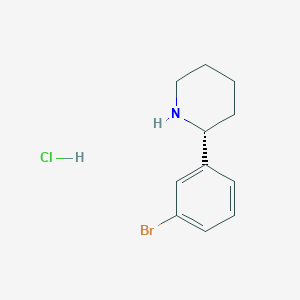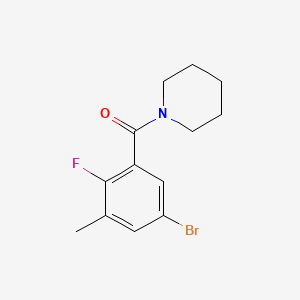
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propanol backbone
Métodos De Preparación
The synthesis of 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-fluorobenzene and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve more efficient and scalable methods, such as continuous flow reactors, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as sodium methoxide.
Major Products: The major products depend on the type of reaction. For example, oxidation yields ketones or aldehydes, while substitution can yield a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting the overall metabolic processes.
Comparación Con Compuestos Similares
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-ol can be compared with similar compounds such as:
2-(3-Chloro-2-fluorophenyl)ethanol: Similar in structure but with different functional groups, leading to varied reactivity and applications.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with chloro and fluoro substituents, but with a thiazole ring, offering different biological activities.
(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone: A compound with a cyclopropyl group, used in different chemical and biological contexts.
Propiedades
Fórmula molecular |
C10H12ClFO |
|---|---|
Peso molecular |
202.65 g/mol |
Nombre IUPAC |
1-(3-chloro-2-fluorophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H12ClFO/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10,13H,1-2H3 |
Clave InChI |
GEPSUXGUCYJPIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=C(C(=CC=C1)Cl)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3AR,7AS)-1-Methyl-3-(pyridin-3-YL)hexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14032711.png)
![6-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B14032716.png)




![cis-t-Butyl 3a,6a-difluoro-4-oxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14032733.png)



![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
